(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 74572-19-3
VCID: VC7814717
InChI: InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H
SMILES: C1CCC2C(C1)NCCO2
Molecular Formula: C8H16BrNO
Molecular Weight: 222.12 g/mol

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine

CAS No.: 74572-19-3

Cat. No.: VC7814717

Molecular Formula: C8H16BrNO

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine - 74572-19-3

Specification

CAS No. 74572-19-3
Molecular Formula C8H16BrNO
Molecular Weight 222.12 g/mol
IUPAC Name 3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide
Standard InChI InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H
Standard InChI Key OJIRJOVRSAKRLY-UHFFFAOYSA-N
SMILES C1CCC2C(C1)NCCO2
Canonical SMILES C1CCC2C(C1)NCCO2.Br

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

(4aR,8aR)-Octahydro-2H-benzo[b] oxazine (CAS 52769-11-6) belongs to the benzoxazine family, featuring a six-membered benzene ring fused to a six-membered oxazine ring. The molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol . The stereochemical designation (4aR,8aR) indicates the relative configurations at the 4a and 8a positions, which are critical for its three-dimensional conformation and intermolecular interactions .

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
Stereochemistry(4aR,8aR)
Ring SystemBicyclic (benzene + oxazine)
Hybridizationsp³ at nitrogen and oxygen

The bicyclic framework imposes significant ring strain, influencing its reactivity and stability. X-ray crystallography of analogous compounds reveals chair-like conformations in the oxazine ring, which minimize steric hindrance .

Comparative Analysis with Related Heterocycles

Benzoxazines differ from benzodiazepines and morpholines in their electronic and steric profiles. The oxygen and nitrogen atoms in the oxazine ring create a polarized environment, enhancing hydrogen-bonding capabilities compared to purely hydrocarbon frameworks. For instance, the dipole moment of (4aR,8aR)-octahydro-2H-benzo[b] oxazine is approximately 2.1 D, intermediate between morpholine (1.5 D) and piperazine (2.8 D).

Synthesis and Functionalization

Conventional Synthetic Routes

The synthesis of (4aR,8aR)-octahydro-2H-benzo[b] oxazine typically begins with 3-bromo-4-hydroxybenzaldehyde and anilines as precursors. A Smiles rearrangement followed by O-alkylation and reduction yields the bicyclic core . Key steps include:

  • Condensation: 3-Bromo-4-hydroxybenzaldehyde reacts with aniline derivatives to form Schiff bases.

  • Cyclization: Chloroacetyl chloride induces ring closure via nucleophilic substitution.

  • Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) saturates the oxazine ring .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CondensationEtOH, reflux, 12 h65–78
CyclizationDCM, 0°C, 2 h70–85
ReductionH₂ (1 atm), Pd/C, RT, 24 h80–92

Stereoselective Modifications

The trans-diastereomer (4aR,8aR) is preferentially formed using chiral auxiliaries or asymmetric catalysis. For example, Jacobsen’s thiourea catalyst achieves enantiomeric excess (ee) >90% in ring-closing reactions . The hydrobromide salt (C₈H₁₆BrNO; MW 222.12 g/mol) is a common derivative for crystallization and pharmacological testing .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound exhibits a boiling point of 198.5°C and a flash point of 87.1°C, indicating moderate thermal stability. Its solubility profile is solvent-dependent:

SolventSolubility (mg/mL)
Water1.2
Ethanol45.8
DCM112.4

The low aqueous solubility (1.2 mg/mL) necessitates formulation strategies for biological applications, such as salt formation or nanoparticle encapsulation.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (dd, J = 11.5 Hz, 1H, NCH₂), 3.12 (m, 2H, OCH₂), 1.45–1.89 (m, 8H, cyclohexane protons) .

  • IR (KBr): ν 3280 cm⁻¹ (N-H stretch), 1120 cm⁻¹ (C-O-C asymmetric stretch) .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for multitarget ligands in CNS drug discovery. Modifications at the nitrogen or oxygen atoms enhance blood-brain barrier permeability (logP = 1.8–2.5) .

Materials Science

As a monomer, it polymerizes into polybenzoxazines with high thermal stability (Tg > 200°C), suitable for aerospace composites .

Future Directions and Challenges

Ongoing research aims to:

  • Optimize synthetic routes for >95% enantiomeric purity.

  • Develop prodrug formulations to enhance oral bioavailability.

  • Explore covalent inhibition strategies for kinase targets.

The integration of machine learning models for property prediction and automated synthesis platforms could accelerate derivative screening .

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